![molecular formula C18H12ClN5O2 B2868462 3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-28-2](/img/structure/B2868462.png)
3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is well established . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
Again, while specific reactions involving “3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” are not available, it’s known that pyrazolo[3,4-d]pyrimidines can react with various compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study detailed the synthesis of a series of pyrazolopyrimidine derivatives, including structures similar to the specified compound, demonstrating their application as potential anticancer and anti-5-lipoxygenase agents. These compounds were synthesized via various chemical reactions and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammation process. This research highlights the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).
COX-2 Selective Inhibitors
Another study synthesized pyrazolo[3,4-d]pyrimidine derivatives, exploring their pharmacological properties, including potential anti-inflammatory activity through COX-2 inhibition. These compounds were prepared with varying yields and demonstrated superior inhibitory profiles against COX-2, potentially offering a basis for developing new anti-inflammatory drugs (Raffa et al., 2009).
Antiviral Activities Against H5N1
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. The study introduced a new synthetic route to these compounds, which were then tested for their effectiveness against the influenza A virus (subtype H5N1), highlighting their significant potential in antiviral drug development (Hebishy et al., 2020).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiation and their evaluation for insecticidal and antibacterial potential represent another scientific application. These compounds exhibited notable activity against Pseudococcidae insects and selected microorganisms, suggesting their utility in developing new pest control agents and antibacterial substances (Deohate et al., 2020).
Antimicrobial Agents
A novel synthesis approach led to the creation of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, such as pyrazolo[3,4-d]pyrimidines. These compounds were evaluated for their biological activity, showcasing potential as antimicrobial agents. The research contributes to the exploration of new therapeutic agents with antimicrobial properties (Golec et al., 1992).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cellular processes, particularly in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the halting of cell proliferation, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMFVTWCCNOIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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